4-(2,5-dimethylbenzyl)morpholine
Overview
Description
Synthesis Analysis
Morpholines, the family to which 4-(2,5-dimethylbenzyl)morpholine belongs, are often synthesized from 1,2-amino alcohols and related compounds . Recent advances in the synthesis of morpholines have been made using transition metal catalysis and stereoselective methods .Molecular Structure Analysis
The molecular weight of this compound is 205.30 g/mol . The InChIKey, a unique identifier for the compound, is KVNDJNNBCGBVBR-UHFFFAOYSA-N .Chemical Reactions Analysis
Morpholine, the parent compound of this compound, is known to react readily with most acids to form corresponding salts . It also reacts with carbon dioxide under anhydrous conditions to form carbamates and with carbon disulfide to form dithiocarbamates .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 205.30 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 2, and a rotatable bond count of 2 . The compound has a topological polar surface area of 12.5 Ų and a complexity of 189 .Mechanism of Action
While the specific mechanism of action for 4-(2,5-dimethylbenzyl)morpholine is not available, morpholine derivatives have been found to possess a wide range of biological activities . They have been shown to have significant contributions to the pharmacophore for certain enzyme active-site inhibitors and to bestow selective affinity for a wide range of receptors .
Safety and Hazards
Properties
IUPAC Name |
4-[(2,5-dimethylphenyl)methyl]morpholine | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO/c1-11-3-4-12(2)13(9-11)10-14-5-7-15-8-6-14/h3-4,9H,5-8,10H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KVNDJNNBCGBVBR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CN2CCOCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.30 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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